molecular formula C27H38N2O5 B008515 Norgallopamil CAS No. 108050-23-3

Norgallopamil

Numéro de catalogue B008515
Numéro CAS: 108050-23-3
Poids moléculaire: 470.6 g/mol
Clé InChI: JBERDSXBGRTWOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norgallopamil is a calcium channel blocker that belongs to the benzothiazepine class of compounds. It was first synthesized in the early 1980s as a potential treatment for hypertension and angina. Since then, it has been extensively studied for its pharmacological properties and therapeutic potential.

Mécanisme D'action

Norgallopamil works by blocking L-type calcium channels in the heart and blood vessels. This leads to a decrease in calcium influx, which results in relaxation of vascular smooth muscle and a decrease in cardiac contractility. Norgallopamil also has an affinity for sigma receptors, which are involved in a variety of physiological processes including pain perception, mood regulation, and addiction.

Effets Biochimiques Et Physiologiques

Norgallopamil has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, heart rate, and cardiac contractility. It also has a vasodilatory effect on blood vessels, which can improve blood flow to the heart and other organs. Norgallopamil has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

Norgallopamil has a number of advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively stable and easy to handle. However, there are some limitations to its use. Norgallopamil has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.

Orientations Futures

There are a number of future directions for research on norgallopamil. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying calcium channel function and regulation. Additionally, there is ongoing research into the development of new analogs of norgallopamil with improved pharmacological properties.
Conclusion
In conclusion, norgallopamil is a well-studied calcium channel blocker with a variety of potential therapeutic uses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are also a number of future directions for research on this compound, including its potential use in the treatment of neurological disorders and as a tool for studying calcium channel function and regulation.

Méthodes De Synthèse

Norgallopamil is synthesized by reacting gallopamil with 2-mercapto benzothiazole in the presence of a base. The reaction yields a mixture of diastereomers, which are separated by column chromatography. The desired diastereomer is then further purified by recrystallization. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

Norgallopamil has been extensively studied for its potential therapeutic uses. It has been shown to have antihypertensive, antiarrhythmic, and antianginal effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been investigated as a tool for studying calcium channel function and regulation.

Propriétés

Numéro CAS

108050-23-3

Nom du produit

Norgallopamil

Formule moléculaire

C27H38N2O5

Poids moléculaire

470.6 g/mol

Nom IUPAC

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

InChI

InChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3

Clé InChI

JBERDSXBGRTWOG-UHFFFAOYSA-N

SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

SMILES canonique

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Synonymes

norgallopamil

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.